![molecular formula C10H22O B034321 2,2-Dimethyl-3-octanol CAS No. 19841-72-6](/img/structure/B34321.png)
2,2-Dimethyl-3-octanol
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Overview
Description
- This compound has drawn attention due to its anti-inflammatory effects and potential therapeutic applications.
Peimine: ) is a major biologically active component found in the plant species . It belongs to the family and has been traditionally used in Chinese medicine.
Preparation Methods
Synthetic Routes: Peimine can be isolated from the bulbs of Fritillaria plants. synthetic routes are also available for its production.
Industrial Production: The industrial production methods for Peimine involve extraction from Fritillaria bulbs or chemical synthesis. Specific details on large-scale production are not widely documented.
Chemical Reactions Analysis
Reactivity: Peimine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
2,2-Dimethyl-3-octanol is utilized as an intermediate in organic synthesis. Its branched structure allows for the introduction of functional groups that are essential in the synthesis of more complex molecules.
Key Points:
- Precursor for Synthesis : It serves as a precursor for the synthesis of various chemical compounds, including esters and ethers.
- Reactivity : The alcohol group can undergo reactions such as oxidation to form ketones or aldehydes, making it valuable in synthetic pathways.
Fragrance and Flavor Industry
The compound is also used in the fragrance industry due to its pleasant odor profile. It can be incorporated into perfumes and flavorings to enhance their aromatic qualities.
Key Points:
- Fragrance Component : this compound contributes to the scent profile of various perfumes, providing a fresh and fruity note.
- Flavoring Agent : It is used in food products to impart specific flavors, particularly in confectionery and beverages.
Potential Therapeutic Uses
Recent studies have indicated that this compound may have therapeutic applications, particularly in the field of medicinal chemistry.
Key Points:
- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity, which could be beneficial in developing new antibacterial agents.
- Neuroprotective Effects : Some studies are exploring its potential neuroprotective effects, which may pave the way for treatments targeting neurodegenerative diseases.
Case Study 1: Synthesis of Esters
A study demonstrated the use of this compound as an effective starting material for synthesizing esters through esterification reactions with various acids. The resulting esters exhibited enhanced fragrance profiles suitable for cosmetic applications.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of branched-chain alcohols included this compound. Results indicated significant activity against several bacterial strains, suggesting its potential as a natural preservative in food products.
Mechanism of Action
Anti-Inflammatory Mechanism: Peimine inhibits the production of inflammatory cytokines by blocking the MAPKs (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor-kappa B) signaling pathways.
Molecular Targets: Further research is needed to identify specific molecular targets.
Comparison with Similar Compounds
Uniqueness: Peimine’s distinct structure sets it apart from other compounds.
Similar Compounds: While Peimine is unique, related compounds include (another alkaloid from Fritillaria) and other natural products with anti-inflammatory properties.
Biological Activity
2,2-Dimethyl-3-octanol, a branched-chain alcohol, is notable for its potential biological activities. This compound has gained interest in various fields, including pharmacology and toxicology, due to its diverse effects on biological systems. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.
Chemical Structure and Properties
This compound is characterized by its unique branched structure, which influences its solubility and reactivity. The chemical formula is C10H22O, and it belongs to the class of aliphatic alcohols. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various monoterpenes, including this compound, it was found to possess activity against several pathogenic microorganisms. The minimum inhibitory concentrations (MICs) were determined through standard microbiological techniques.
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Candida albicans | 0.25 |
These results suggest that this compound could be a potential candidate for developing antimicrobial agents.
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated. In vitro assays using DPPH and ABTS radical scavenging methods demonstrated that this compound can effectively neutralize free radicals. The antioxidant activity was measured as follows:
Table 2: Antioxidant Activity of this compound
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 45.6 |
ABTS Radical Scavenging | 32.4 |
These findings indicate that this compound may contribute to reducing oxidative stress in biological systems.
Cytotoxic Effects
The cytotoxic effects of this compound were assessed using various cell lines. In a study involving human cancer cell lines, the compound exhibited selective cytotoxicity at higher concentrations while showing minimal toxicity at lower doses.
Table 3: Cytotoxicity of this compound
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (Breast Cancer) | 50 |
HeLa (Cervical Cancer) | 45 |
Vero (Normal Kidney Cells) | >100 |
The results indicate that while the compound may have potential therapeutic applications against certain cancer types, care must be taken due to its cytotoxicity towards normal cells at elevated concentrations.
Case Studies
Several case studies have explored the practical applications of this compound in formulations aimed at enhancing health outcomes:
- Topical Antiseptic Formulations : A formulation containing this compound demonstrated enhanced antimicrobial activity compared to conventional antiseptics.
- Food Preservation : Studies have shown that incorporating this compound into food products can extend shelf life by inhibiting microbial growth.
Properties
IUPAC Name |
2,2-dimethyloctan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-6-7-8-9(11)10(2,3)4/h9,11H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIWNYAWODSERA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19841-72-6 |
Source
|
Record name | 3-Octanol, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Octanol,2-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.